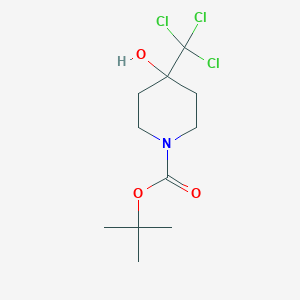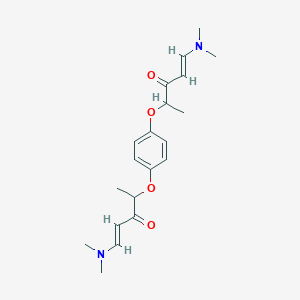
Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18Cl3NO3 and a molecular weight of 318.63 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a trichloromethyl group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trichloromethyl compounds under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification process may include recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield tert-butyl 4-oxo-4-(trichloromethyl)piperidine-1-carboxylate, while reduction of the trichloromethyl group can produce tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
科学的研究の応用
Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the trichloromethyl group.
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: Similar structure but has a methyl group instead of a trichloromethyl group.
Uniqueness
Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential interactions with other molecules, making it valuable in various research and industrial applications.
特性
IUPAC Name |
tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJSIIVLDEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)
![ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2726111.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)
![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)
